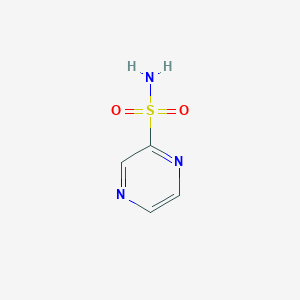
2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of Thiadiazoles . Thiadiazoles are a class of compounds that have been studied for their potential therapeutic applications. They have been found to have anti-tubercular properties and have been studied in the context of Mycobacterium Tuberculosis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, the synthesis involves the reaction of 2-amino-5-thiol-1,3,4-thiadiazole with benzyl bromide/chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound, like other Thiadiazoles, likely allows it to bind to certain proteins. For example, it has been found that Thiadiazoles can partially occupy the adenine-binding pocket in Protein Kinase PKnB .Applications De Recherche Scientifique
Synthesis and Molecular Modeling
Compounds with structural similarities to the query molecule have been synthesized and characterized through various chemical and computational techniques. For example, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their structures elucidated using Density Functional Theory (DFT) calculations. The HOMO-LUMO energies derived from DFT were used to determine chemical reactivity descriptors, providing insights into the electronic properties and potential reactivity of similar compounds (Sraa Abu-Melha, 2021).
Anticancer Screening
Research on structurally related compounds has also explored their anticancer properties. For instance, derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast cancer. These studies often involve molecular docking to predict the interactions between the compounds and specific protein targets, which can guide the design of more effective anticancer agents (Sraa Abu-Melha, 2021).
Other Biological Activities
Further research into compounds within the same family has revealed a range of biological activities. These include anti-inflammatory, antimicrobial, and antioxidant properties, which are crucial for developing new therapeutic strategies. For example, novel benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showcasing the diverse potential applications of these compounds in medical research (Dachuan Liu et al., 2016).
Mécanisme D'action
Orientations Futures
The study of Thiadiazoles and their derivatives, including this compound, is a promising area of research. Future work could involve the design of new derivatives with higher potency and specificity . Additionally, further studies could explore the compound’s potential therapeutic applications, particularly in the context of tuberculosis treatment .
Propriétés
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S2/c1-9-12(7-14(24)20-17-23-22-10(2)27-17)15(25)21-16(19-9)26-8-11-5-3-4-6-13(11)18/h3-6H,7-8H2,1-2H3,(H,19,21,25)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYJNIHXSKEUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)
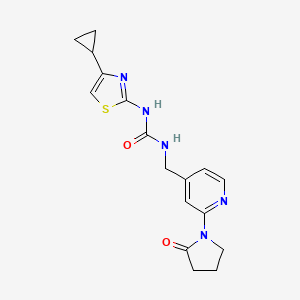
![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)
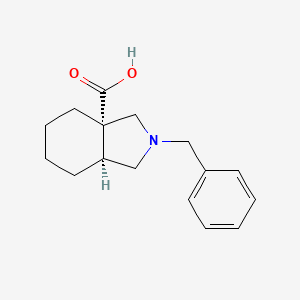
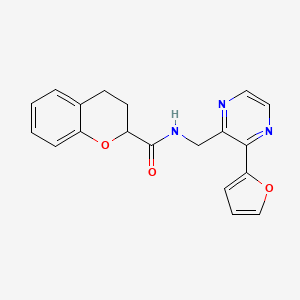
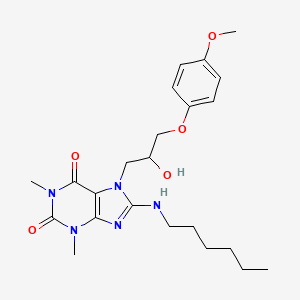
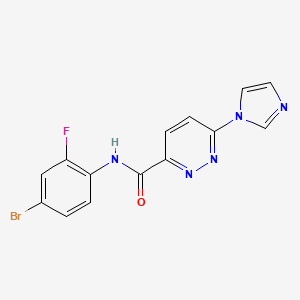
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
